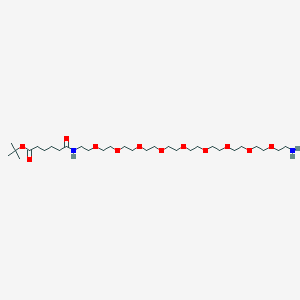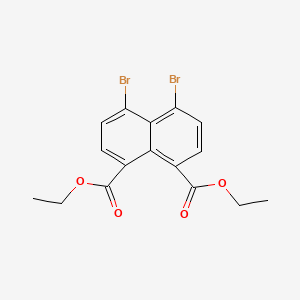![molecular formula C9H10N2NaO8P B13719227 sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)
sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine-3’,5’-cyclic monophosphate sodium salt: is a cyclic pyrimidine nucleotide. It is a secondary messenger that plays a role in various biological processes, including bacterial immunity against viruses . The compound has the molecular formula C9H10N2O8PNa and a molecular weight of 328.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine-3’,5’-cyclic monophosphate sodium salt can be synthesized through the cyclization of uridine-5’-monophosphate. This process typically involves the use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) or isocyanates under high dilution conditions to minimize intermolecular coupling reactions .
Industrial Production Methods: Industrial production methods for uridine-3’,5’-cyclic monophosphate sodium salt are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Uridine-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the formation of uridine and inorganic phosphate.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, leading to the formation of different nucleotide analogs.
Major Products: The major products formed from these reactions include uridine, uridine monophosphate, and various nucleotide analogs depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Uridine-3’,5’-cyclic monophosphate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide chemistry and the behavior of cyclic nucleotides.
Mechanism of Action
The mechanism of action of uridine-3’,5’-cyclic monophosphate sodium salt involves its role as a secondary messenger in cellular signaling pathways. It is synthesized by specific bacterial pyrimidine cyclases and functions in bacterial immunity against phages . The compound interacts with various molecular targets, including enzymes and receptors, to modulate cellular responses.
Comparison with Similar Compounds
- Cyclic adenosine monophosphate (cAMP)
- Cyclic guanosine monophosphate (cGMP)
- Cyclic cytidine monophosphate (cCMP)
Comparison: Uridine-3’,5’-cyclic monophosphate sodium salt is unique among cyclic nucleotides due to its specific role in bacterial immunity. While cAMP and cGMP are well-known secondary messengers in eukaryotic cells, uridine-3’,5’-cyclic monophosphate sodium salt and cyclic cytidine monophosphate are more specialized for bacterial systems . This uniqueness makes it a valuable compound for studying bacterial signaling pathways and developing antibacterial strategies.
Properties
Molecular Formula |
C9H10N2NaO8P |
|---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N2O8P.Na/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14);/q;+1/p-1 |
InChI Key |
APYWIKXPIFYSBG-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)

![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)
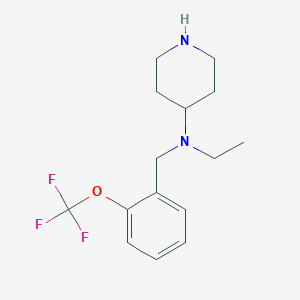

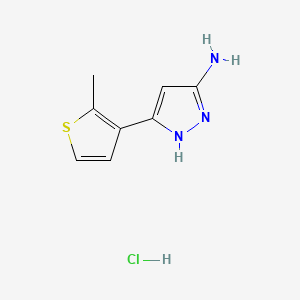
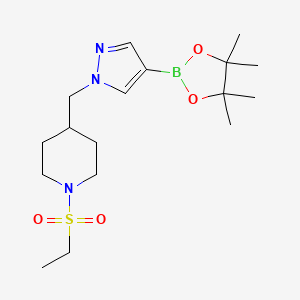
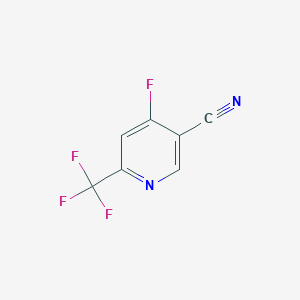
![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
